6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is an organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core fused with a dioxole ring and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the dioxole ring and the aminophenyl group. Key steps in the synthesis may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via cyclization reactions involving suitable diol precursors.
Attachment of the Aminophenyl Group: This step often involves nucleophilic substitution reactions where an aminophenyl group is introduced to the quinazolinone-dioxole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis (programmed cell death) and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- 6,7,7a,8-Tetrahydro-5H-benzo[g][1,3]dioxolo[4’,5’:4,5]benzo[1,2,3-de]quinoline
Uniqueness
6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazolinone derivatives and contributes to its specific interactions with molecular targets.
Properties
CAS No. |
656833-98-6 |
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Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
6-(4-aminophenyl)-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C15H11N3O3/c16-9-3-1-8(2-4-9)14-17-11-6-13-12(20-7-21-13)5-10(11)15(19)18-14/h1-6H,7,16H2,(H,17,18,19) |
InChI Key |
GCCYEAVRGKBOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)NC(=N3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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